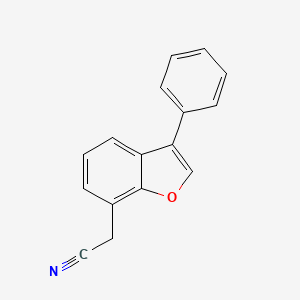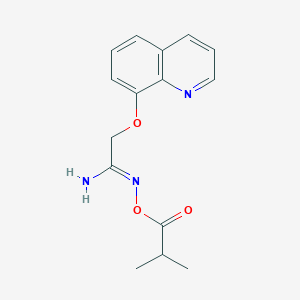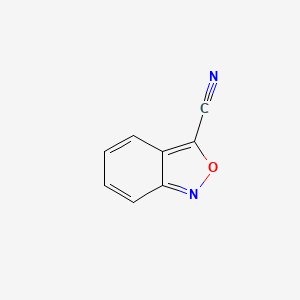
Isoxazol-3-yl(isoxazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoxazol-3-yl(isoxazol-4-yl)methanone is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential, making them significant in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: Isoxazol-3-yl(isoxazol-4-yl)methanone can be synthesized through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with enamines, leading to the formation of the isoxazole ring . Another method includes the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs catalysts such as copper (I) or ruthenium (II) for the (3 + 2) cycloaddition reaction. due to the high costs and toxicity of these metals, alternative metal-free synthetic routes are being developed .
化学反応の分析
Types of Reactions: Isoxazol-3-yl(isoxazol-4-yl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create new derivatives .
Common Reagents and Conditions: Common reagents used in these reactions include hydroximinoyl chlorides, iodinated terminal alkynes, and various catalysts such as gold (III) chloride. Reaction conditions often involve mild temperatures and specific solvents to achieve high yields .
Major Products Formed: The major products formed from these reactions are often substituted isoxazoles, which can exhibit different biological activities depending on the substituents introduced .
科学的研究の応用
Isoxazol-3-yl(isoxazol-4-yl)methanone has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential as an analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . Its versatility makes it a valuable compound for developing new drugs and therapeutic agents .
作用機序
The mechanism of action of isoxazol-3-yl(isoxazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
類似化合物との比較
Isoxazol-3-yl(isoxazol-4-yl)methanone can be compared with other isoxazole derivatives such as 3-aryl-4-(1,2,3-thiadiazol-5-yl)isoxazoles and 4-(1,2,3-triazol-4-yl)carbonyl isoxazoles . These compounds share similar structural features but may differ in their biological activities and therapeutic potential. The unique combination of isoxazole rings in this compound contributes to its distinct properties and applications .
Conclusion
This compound is a compound with significant potential in various fields of scientific research. Its diverse synthetic routes, chemical reactivity, and wide range of applications make it a valuable compound for further study and development.
特性
分子式 |
C7H4N2O3 |
|---|---|
分子量 |
164.12 g/mol |
IUPAC名 |
1,2-oxazol-3-yl(1,2-oxazol-4-yl)methanone |
InChI |
InChI=1S/C7H4N2O3/c10-7(5-3-8-12-4-5)6-1-2-11-9-6/h1-4H |
InChIキー |
WJMDMUJTHGLTNB-UHFFFAOYSA-N |
正規SMILES |
C1=CON=C1C(=O)C2=CON=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


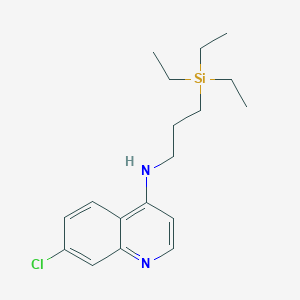
![Benzoic acid, 3-(1-propynyl)-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester](/img/structure/B12887649.png)

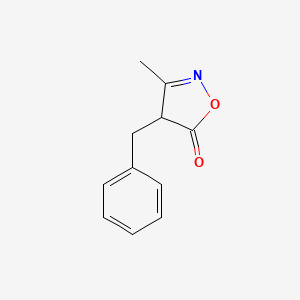

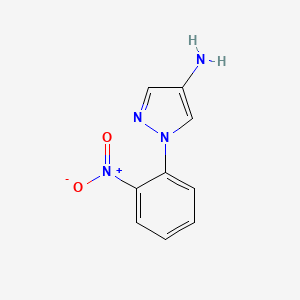
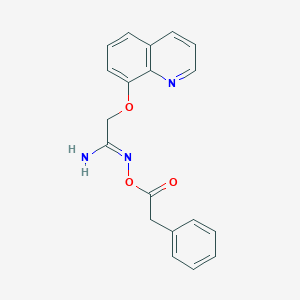
![2,8-Bis(methylthio)dibenzo[b,d]furan](/img/structure/B12887676.png)
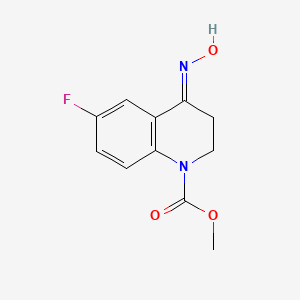
![4,9-Epoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B12887686.png)

